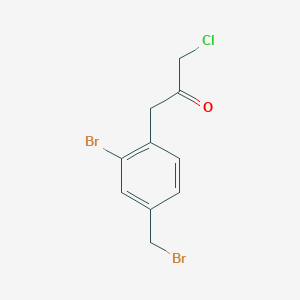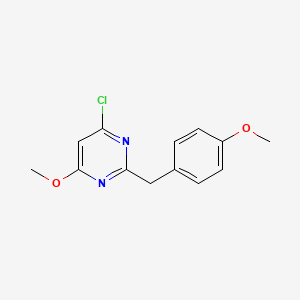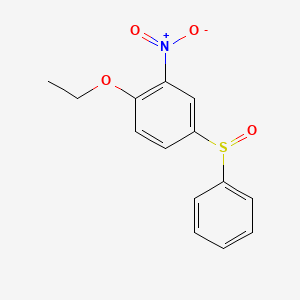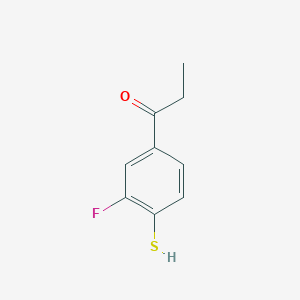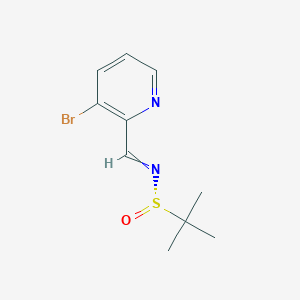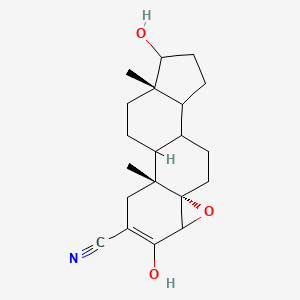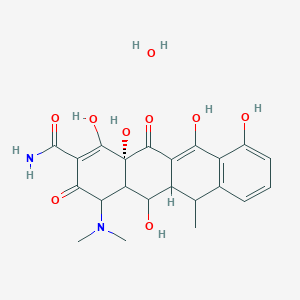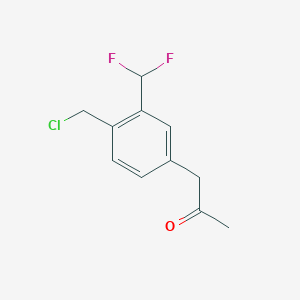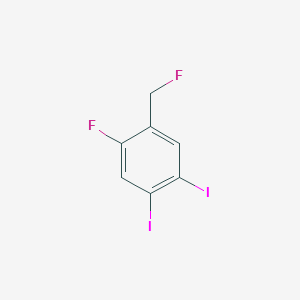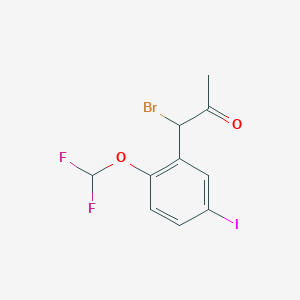
1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one is an organic compound with a complex structure, characterized by the presence of bromine, iodine, and difluoromethoxy groups
Preparation Methods
The synthesis of 1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling Reactions: The presence of iodine allows for coupling reactions, which can be useful in the synthesis of more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one involves its interaction with specific molecular targets. The presence of bromine, iodine, and difluoromethoxy groups allows the compound to engage in various chemical interactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one can be compared with other similar compounds, such as:
- 1-Bromo-1-(2-(difluoromethoxy)-5-methylphenyl)propan-2-one
- 1-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
- 1-Bromo-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one
These compounds share similar structural features but differ in the specific substituents attached to the phenyl ring. The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C10H8BrF2IO2 |
|---|---|
Molecular Weight |
404.97 g/mol |
IUPAC Name |
1-bromo-1-[2-(difluoromethoxy)-5-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrF2IO2/c1-5(15)9(11)7-4-6(14)2-3-8(7)16-10(12)13/h2-4,9-10H,1H3 |
InChI Key |
DLYBFIHDTJBRTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)I)OC(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


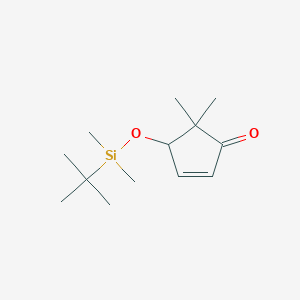
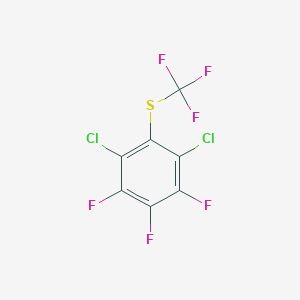
![(R)-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid](/img/structure/B14063205.png)

